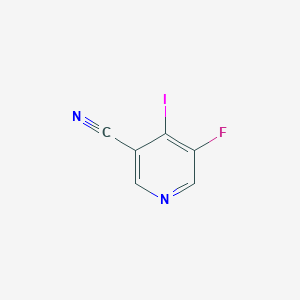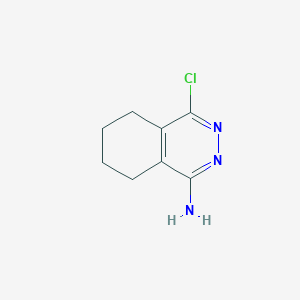
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethylthio group, and a chiral center, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid typically involves multiple steps:
-
Fmoc Protection: : The introduction of the Fmoc group is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. This step ensures the protection of the amino group, preventing unwanted reactions during subsequent steps.
-
Trifluoromethylthio Group Introduction: : The trifluoromethylthio group can be introduced via nucleophilic substitution reactions. One common method involves the reaction of a suitable precursor with trifluoromethanesulfenyl chloride (CF3SCl) under mild conditions.
-
Chiral Center Formation: : The chiral center is typically introduced through asymmetric synthesis, using chiral catalysts or starting materials to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carbonyl group or the trifluoromethylthio group, depending on the reagents and conditions used.
-
Substitution: : The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Bases such as piperidine or morpholine are used to remove the Fmoc group.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols or Amines: From reduction reactions.
Deprotected Amino Acids: From Fmoc removal.
Scientific Research Applications
Chemistry
In organic chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s chiral nature and functional groups make it useful in the study of enzyme-substrate interactions and protein-ligand binding. It can be used to design and synthesize enzyme inhibitors or activators, aiding in the understanding of biochemical pathways.
Medicine
In medicinal chemistry, this compound can be used to develop new drugs with improved efficacy and selectivity. Its trifluoromethylthio group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
Industrially, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid can be used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The trifluoromethylthio group can enhance binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid: Similar structure but with a mercapto group instead of a trifluoromethylthio group.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(methylthio)propanoic acid: Contains a methylthio group instead of a trifluoromethylthio group.
Uniqueness
The presence of the trifluoromethylthio group in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((trifluoromethyl)thio)propanoic acid imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. These features can enhance the compound’s performance in various applications, particularly in drug development.
Properties
Molecular Formula |
C19H16F3NO4S |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C19H16F3NO4S/c20-19(21,22)28-10-16(17(24)25)23-18(26)27-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m0/s1 |
InChI Key |
ZDHYENFBPHUAQH-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSC(F)(F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)




![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)

